molecular formula C20H24ClNO3 B11310740 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Katalognummer: B11310740
Molekulargewicht: 361.9 g/mol
InChI-Schlüssel: UUEGAQAXSCEANP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a bicyclic benzo[c]chromen-6-one core with partial saturation (7,8,9,10-tetrahydro). Key substituents include a chlorine atom at position 2, a hydroxyl group at position 3, and a (3-methylpiperidinyl)methyl moiety at position 4.

Eigenschaften

Molekularformel

C20H24ClNO3

Molekulargewicht

361.9 g/mol

IUPAC-Name

2-chloro-3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H24ClNO3/c1-12-5-4-8-22(10-12)11-16-18(23)17(21)9-15-13-6-2-3-7-14(13)20(24)25-19(15)16/h9,12,23H,2-8,10-11H2,1H3

InChI-Schlüssel

UUEGAQAXSCEANP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the benzochromenone core This can be achieved through a series of reactions, including Friedel-Crafts acylation, cyclization, and chlorination

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or activating certain biological processes.

Vergleich Mit ähnlichen Verbindungen

Compound A: 2-Chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

  • Structure : Shares the tetrahydrobenzo[c]chromen-6-one core but replaces the 3-hydroxy and 4-piperidinylmethyl groups with a 3-ethoxy chain bearing a 4-chlorophenyl-oxoethyl substituent .
  • Key Differences :
    • The ethoxy side chain introduces bulkiness and lipophilicity compared to the hydroxyl group in the target compound.
    • The 4-chlorophenyl group may enhance π-π stacking interactions but reduce solubility.
  • Implications : Likely exhibits distinct pharmacokinetics and receptor binding profiles due to altered polarity and steric effects.

Compound B: 3-Hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • Structure : Differs in the 4-position substituent, replacing 3-methylpiperidinyl with 4-methylpiperazinyl .
  • Key Differences: The piperazine ring introduces an additional nitrogen, increasing basicity and water solubility.
  • Implications : Enhanced solubility may improve bioavailability, while altered nitrogen positioning could shift receptor selectivity.

Substituent Variations

Compound C: 3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • Structure : Simplifies the 4-position to a methyl group instead of the piperidinylmethyl chain .
  • Key Differences: Reduced steric hindrance and molecular weight (230.26 g/mol vs. ~380 g/mol for the target compound). Lacks the nitrogenous heterocycle, likely diminishing interactions with amine-binding receptors.
  • Implications : Lower complexity may favor synthetic accessibility but limit pharmacological versatility.

Compound D: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

  • Structure : Relocates the piperidinylmethyl group to position 8 and introduces a dihydrobenzodioxinyl group at position 3 .
  • Key Differences: Positional isomerism of the piperidinylmethyl group alters spatial orientation.
  • Implications : Altered substitution patterns may redirect biological targets, such as antioxidant enzymes or serotonin receptors.

Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound C₂₀H₂₃ClNO₃* ~380 2-Cl, 3-OH, 4-(3-methylpiperidinyl) Kinase inhibition, CNS modulation
Compound A C₂₁H₁₈Cl₂O₅ 421.27 3-OCH₂CO(4-ClPh), 2-Cl Anticancer, anti-inflammatory
Compound B C₁₉H₂₄N₂O₃ 328.41 4-(4-methylpiperazinyl), 3-OH Antipsychotic, serotonin receptor
Compound C C₁₄H₁₄O₃ 230.26 4-CH₃, 3-OH Antioxidant, mild cytotoxicity
Compound D C₂₄H₂₅NO₅ 407.46 8-(3-methylpiperidinyl), 3-benzodioxinyl Antioxidant, antimicrobial

*Estimated based on structural analogs.

Research Findings and Implications

  • Bioactivity : The target compound’s piperidinylmethyl group may enhance blood-brain barrier penetration compared to Compound B’s piperazinyl group, which prioritizes peripheral targets .
  • Synthetic Feasibility : Compound C’s simplicity makes it more scalable, while the target compound’s multi-step synthesis (e.g., introducing chloro and piperidinyl groups) may limit yield .

Biologische Aktivität

2-Chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a chlorinated hydroxy group and a piperidinyl methyl group, suggest potential interactions with various biological targets. This article reviews the current understanding of its biological activity, synthesizing data from diverse studies and presenting relevant findings in a structured manner.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H24ClNO3
Molecular Weight361.9 g/mol
IUPAC Name2-chloro-3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
InChIInChI=1S/C20H24ClNO3/c1-12...
SMILESCC1CCCN(C1)CC2=C3C(=CC(=C2O)Cl)...

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymes and receptors involved in various biological pathways. The presence of both chlorine and piperidinyl groups may influence its reactivity and selectivity towards biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. For instance, derivatives of benzochromenones have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A structure–activity relationship (SAR) analysis indicates that modifications in the functional groups significantly affect anticancer efficacy .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. For example, certain chromeno derivatives have demonstrated effectiveness in reducing inflammation markers in vitro .

Neuroprotective Effects

The piperidine moiety in the compound may contribute to neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Some studies report that these compounds can enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of a related benzochromenone on human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity .
  • Inflammation Model : In an animal model of inflammation, administration of similar compounds resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6 after treatment over a period of 14 days .
  • Neuroprotection Assessment : A study assessed the neuroprotective potential of related compounds in a rat model of Alzheimer's disease. The results indicated that treatment improved memory retention and reduced AChE activity significantly compared to control groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.